N-(4-ethynylphenyl)prop-2-ynamide
Description
Overview of Ynamide Chemistry and its Significance
Ynamides are a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group. nih.gov This structural motif imparts a unique balance of stability and reactivity, making ynamides highly valuable synthons in organic synthesis. scispace.com
Historical Context of Ynamide Synthesis and Reactivity
The field of ynamide chemistry, while having roots in earlier explorations of ynamines (N-alkynyl amines), began to flourish at the beginning of the 21st century with the development of reliable and general synthetic methods. nih.gov Early methods for ynamide synthesis were often limited in scope and relied on harsh conditions, such as the isomerization of propargylamines or elimination reactions from halo-enamides. orgsyn.org A major breakthrough came with the advent of copper-catalyzed cross-coupling reactions, which provided a more direct and atom-economical route to a wide variety of ynamides. nih.gov These methods typically involve the coupling of an amide with an alkynyl bromide or related alkynylating agent. nih.govorgsyn.org The development of these robust synthetic protocols has unlocked the vast potential of ynamides, leading to their widespread use in the synthesis of heterocycles, natural products, and complex molecular architectures. scispace.com
Electron-Donating Character of the Amide Nitrogen and Alkyne Polarization
The reactivity of ynamides is dominated by the strong polarization of the alkyne. The nitrogen atom's lone pair of electrons donates into the C≡C triple bond, increasing its electron density. Simultaneously, the adjacent electron-withdrawing group (typically a sulfonyl, carbonyl, or carbamoyl (B1232498) group) delocalizes the nitrogen's lone pair, which enhances the compound's stability compared to the highly sensitive and easily hydrolyzed ynamines. nih.govorgsyn.org This push-pull electronic arrangement results in a highly polarized alkyne, with the α-carbon (adjacent to the nitrogen) being electron-rich and the β-carbon being electron-poor. This inherent polarization governs the regioselectivity of many reactions, making ynamides predictable and versatile reagents for a host of chemical transformations. orgsyn.org
Importance of Di-alkyne Systems in Synthetic and Materials Chemistry
Di-alkyne systems, particularly conjugated 1,3-diynes, are crucial building blocks in organic synthesis and are foundational to the development of advanced materials. Their rigid, linear structure and extended π-conjugation make them ideal components for molecular wires, organic semiconductors, and other functional materials with interesting electronic and optical properties. rsc.org The synthesis of unsymmetrical diynes is often achieved through copper-catalyzed Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne. wikipedia.orgalfa-chemistry.com
Dual Reactivity Features of N-(4-ethynylphenyl)prop-2-ynamide
This compound is a "yne-ynamide," a molecule containing both a terminal alkyne (the ethynylphenyl group) and an ynamide functionality. This structure presents an intriguing case of dual reactivity. While ynamides are generally considered more reactive than simple terminal alkynes, research has shown that this is not always the case. nih.govresearchgate.net The relative reactivity of the two alkyne groups can be influenced by the reaction conditions and the nature of the attacking reagent. For instance, in certain radical-triggered cyclizations, a thiyl radical may preferentially attack the less-polarized terminal alkyne over the ynamide. nih.govresearchgate.net This differential reactivity allows for selective functionalization at one of the two alkyne sites, opening up pathways for the stepwise construction of complex molecules. The ynamide can participate in its characteristic polar reactions, while the terminal phenylalkyne can undergo reactions typical of terminal alkynes, such as Sonogashira or Cadiot-Chodkiewicz couplings. wikipedia.orgrsc.org
Emerging Research Landscapes for Ethynylphenyl Derivatives
Ethynylphenyl derivatives are key components in the field of materials science, particularly for creating large, conjugated systems. The Sonogashira coupling reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of these materials. wikipedia.org This methodology allows for the construction of rigid, rod-like molecules with tailored electronic properties. Research in this area focuses on developing new organic light-emitting diodes (OLEDs), molecular wires, and sensors. The incorporation of an ynamide group onto an ethynylphenyl backbone, as in this compound, introduces a site for further diversification and could potentially be used to tune the material's properties or to link it to other molecular systems.
Scope and Research Objectives for this compound
While specific research on this compound is not extensively documented in public literature, its structure suggests several clear research trajectories. The primary objectives for investigating this compound would likely include:
Development of Synthetic Routes: Establishing efficient and selective methods for its synthesis, likely via a Cadiot-Chodkiewicz coupling of a suitable N-(4-halophenyl)prop-2-ynamide with a protected acetylene (B1199291), or a Sonogashira coupling between 4-ethynylaniline (B84093) and a propynoyl derivative. wikipedia.orgrsc.org
Exploration of Orthogonal Reactivity: Systematically studying the differential reactivity of the two alkyne moieties under various conditions (radical, ionic, metal-catalyzed) to establish protocols for its selective functionalization.
Polymerization and Materials Synthesis: Utilizing the di-alkyne structure as a monomer or cross-linker for the synthesis of novel conjugated polymers with potential applications in organic electronics. The ynamide functionality could serve to modulate solubility and electronic properties.
Application as a Synthetic Building Block: Employing this compound as a versatile building block in the synthesis of complex heterocyclic structures and other advanced molecular architectures through cascade reactions involving both alkyne groups.
The study of this molecule offers a rich platform for fundamental research in reaction methodology and for the design of new functional organic materials.
Data Tables
Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₇NO |
| Molecular Weight | 169.18 g/mol |
| Exact Mass | 169.05276 Da |
| Monoisotopic Mass | 169.05276 Da |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 13 |
| Rotatable Bond Count | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Note: Data is computed and not from experimental measurements.
Structure
3D Structure
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
InChI Key |
LCVNORJHKCSOOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C#C |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Ethynylphenyl Prop 2 Ynamide
Foundational Strategies for Ynamide Scaffold Construction
Historically, several strategies were developed to construct the ynamide framework, each with distinct advantages and limitations. These foundational methods include direct N-alkynylation, elimination reactions, and isomerization processes. orgsyn.orgnih.gov
The most direct conceptual approach to ynamide synthesis is the N-alkynylation of an amine derivative, which involves forming the critical N-C≡C bond. nih.gov Early methods involved the reaction of metalated amides with alkynyl(phenyl)iodonium salts. However, this strategy was subject to significant limitations, as it was most effective for sulfonamide derivatives and did not perform well with lactams or acyclic carbamates. nih.gov A major drawback was its restriction to synthesizing ynamides where the alkyne substituent was a hydrogen, trialkylsilyl, or aryl group. nih.gov More recent advancements have focused on copper-promoted protocols where a copper amide derivative is formed prior to the addition of an alkynyl halide, significantly improving reaction rates and yields. nih.govnih.gov
Elimination reactions provided one of the earliest viable routes to ynamides. orgsyn.orgbrad.ac.uk A common method is the dehydrohalogenation of a halo-substituted enamide. For instance, N-(1-chloroalkenyl) ureas can undergo dehydrochlorination with a strong base like potassium t-butoxide (t-BuOK) to yield the corresponding ynamide. brad.ac.uk Similarly, β-bromoenamides can be treated with t-BuOK to afford ynamides via an E2 elimination mechanism. brad.ac.uk
A more contemporary and modular approach involves the use of vinyl dichlorides or trichloroethene as starting materials. nih.govorganic-chemistry.orgrsc.org These precursors can be reacted with amides to form β,β-dichloroenamide intermediates. Subsequent treatment with an organolithium reagent induces a lithium-halogen exchange, followed by elimination to generate a lithiated ynamide intermediate, which can then be trapped with an electrophile. brad.ac.uk This strategy offers a flexible pathway to a variety of functionalized internal ynamides. brad.ac.ukacs.org
The isomerization of N-propargyl amides, where the alkyne is separated from the nitrogen by a methylene (B1212753) group, presents another potential route to ynamides. This transformation is typically promoted by a base, such as potassium t-butoxide (KOt-Bu). acs.orgresearchgate.net While successful in certain cases, particularly for generating chiral ynamides, this method is often complicated by the formation of a competing product: the allenamide. acs.org Computational and experimental studies have shown that the isomerization can be a reversible process, and in many instances, the allenamide is the thermodynamically more stable isomer, preventing further conversion to the desired ynamide. beilstein-journals.orgnih.gov The reaction's outcome is highly dependent on the specific structure of the substrate, making it a less generally reliable method for ynamide synthesis. beilstein-journals.orgnih.gov
| Synthetic Strategy | Description | Key Reagents & Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| N-Alkynylation of Amine Derivatives | Direct formation of the N-C≡C bond by coupling an amide with an alkynylating agent. | Metalated amides (Cu, Li); Alkynyl halides or hypervalent iodine reagents. | Direct and conceptually simple. Modern copper-based methods are very general. | Early methods had poor substrate scope. Potential for side reactions. | orgsyn.orgnih.gov |
| Dehydrohalogenation of Haloenamides | Formation of the alkyne via elimination of HX from a halo-substituted enamide. | Strong base (e.g., KOt-Bu) on chloro- or bromoenamides. | An early, established method. Modular syntheses from dichloroenamides are versatile. | Requires synthesis of the haloenamide precursor. Can involve harsh conditions. | orgsyn.orgbrad.ac.uk |
| Base-Catalyzed Isomerization | Rearrangement of an N-propargyl amide to the corresponding ynamide. | Strong base (e.g., KOt-Bu in THF/t-BuOH). | Can provide access to chiral ynamides from readily available propargyl amides. | Often stops at the isomeric allenamide, which can be the thermodynamic product. | acs.orgbeilstein-journals.org |
Copper-Catalyzed Cross-Coupling Protocols for N-(4-ethynylphenyl)prop-2-ynamide Synthesis
The limitations of early synthetic methods led to the development of more robust and general protocols, with copper-catalyzed cross-coupling reactions emerging as the "general solution" for ynamide synthesis. orgsyn.orgulb.ac.be These methods are highly efficient and tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecules like this compound.
Modern ynamide synthesis heavily relies on copper catalysis to mediate the coupling between a nitrogen nucleophile and an alkynylating agent. orgsyn.org A highly effective and commonly employed catalytic system consists of a copper(I) source, typically copper(I) iodide (CuI), in combination with a diamine ligand. ulb.ac.be Ligands such as N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline (B135089) are frequently used. orgsyn.orgulb.ac.be
The role of the diamine ligand is crucial; it stabilizes the copper center, enhances its solubility, and facilitates the catalytic cycle, which is thought to proceed through a Cu(I)/Cu(III) mechanism involving oxidative addition and reductive elimination. nih.gov The choice of base and solvent is also critical, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and solvents like dioxane or DMF being common. orgsyn.orgulb.ac.beacs.org These optimized systems effectively suppress side reactions, such as the homocoupling of the alkyne component, and allow the reaction to proceed under milder conditions with lower catalyst loadings. nih.govnih.gov For example, a successful protocol involves the coupling of 1,1-dibromo-1-alkenes with amides using a CuI/DMEDA catalyst system with Cs₂CO₃ as the base. orgsyn.orgulb.ac.be
Copper-catalyzed N-alkynylation methods exhibit a broad substrate scope, representing a significant advantage over earlier techniques. nih.govulb.ac.be A wide variety of nitrogen nucleophiles are tolerated, including not only sulfonamides but also acyclic carbamates, ureas, oxazolidinones, and various N-heterocycles. orgsyn.orgnih.govacs.org This versatility allows for the installation of the ynamide functionality onto diverse molecular scaffolds.
The reaction is also flexible with respect to the alkyne component. Both terminal alkynes and their synthetic equivalents, such as alkynyl bromides or 1,1-dihaloalkenes, can be used effectively. orgsyn.orgnih.govulb.ac.be This allows for the synthesis of ynamides with diverse substituents on the alkyne, including aryl, alkyl, and silyl (B83357) groups. While the scope is broad, limitations can arise. Sterically hindered substrates may react more slowly or require higher temperatures. organic-chemistry.org Furthermore, while minimized by modern catalytic systems, the potential for Glaser-type homocoupling of terminal alkynes remains a possible side reaction that must be considered during optimization. orgsyn.org The synthesis of ynamides derived from certain amino acids has also been noted as challenging, though specific protocols have been developed to address this. acs.org
| Nitrogen Nucleophile | Alkynylating Agent | Catalytic System | Base/Solvent | Yield Range | Reference |
|---|---|---|---|---|---|
| Acyclic Carbamates | Alkynyl Bromides | CuI (pre-formation of copper amide) | KHMDS / THF | 70-95% | nih.gov |
| Sulfonamides | 1,1-Dibromo-1-alkenes | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ / Dioxane | Good to Excellent | ulb.ac.be |
| Oxazolidinones | Terminal Alkynes (oxidative) | Cu(OAc)₂ / TMEDA | O₂ / Dichloromethane | 55-91% | rsc.org |
| N-Heterocycles (e.g., Indole) | 1,1-Dibromo-1-alkenes | CuI, 1,10-Phenanthroline | Cs₂CO₃ / THF | Fair to Good | orgsyn.orgulb.ac.be |
| Sulfoximines | 1,1-Dibromo-1-alkenes | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ / THF | Fair to Good | ulb.ac.be |
Green Chemistry Approaches in Ynamide Synthesis (e.g., Aqueous Media)
The "greening" of chemical manufacturing has become a central theme in modern organic synthesis, with a strong emphasis on developing environmentally benign processes. acs.org The synthesis of ynamides, including this compound, traditionally relies on anhydrous organic solvents due to the moisture sensitivity of the ynamide functional group, which is prone to hydration. acs.orgorganic-chemistry.org However, recent advancements have demonstrated the feasibility of conducting ynamide synthesis in aqueous media, a significant step towards more sustainable chemical production. organic-chemistry.org
Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. acs.org The primary challenge in using water for ynamide synthesis is the poor solubility of the reactants and the potential for hydrolysis of the product. organic-chemistry.org To overcome these issues, researchers have successfully employed surfactants, such as quaternary ammonium (B1175870) salts like cetrimonium (B1202521) bromide (CTAB). acs.orgorganic-chemistry.org These surfactants create micelles in the aqueous medium, which act as microreactors, solubilizing the organic substrates and protecting the sensitive ynamide product from hydrolysis. organic-chemistry.org This approach not only aligns with green chemistry principles but can also simplify product purification, sometimes eliminating the need for column chromatography. rsc.org
| Green Chemistry Approach | Description | Advantages | Reference |
| Aqueous Media Synthesis | Utilizes water as the reaction solvent, often with the aid of a surfactant. | Environmentally benign, cost-effective, reduced use of volatile organic compounds, simplified work-up. | acs.orgorganic-chemistry.org |
| Water-Removable Coupling Reagents | Employs coupling reagents whose by-products can be removed by a simple aqueous wash. | Avoids column chromatography, user-friendly, cost-effective. | rsc.org |
Incorporation of the Ethynylphenyl Moiety
The synthesis of this compound requires the specific construction of the ethynylphenyl group and its linkage to the prop-2-ynamide moiety.
Sonogashira Coupling Reactions for Terminal Alkynes
The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and requires a base, often an amine that can also serve as the solvent. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. brad.ac.uklibretexts.org
This reaction is highly relevant for the synthesis of this compound. One plausible route involves the coupling of a suitably protected 4-haloaniline derivative with a terminal alkyne, followed by acylation with propioloyl chloride or a related species. A key consideration is the use of a protecting group for the terminal alkyne to prevent self-coupling or reaction at both ends of a diyne. wikipedia.org Trimethylsilyl (TMS) is a common protecting group for this purpose, which can be removed later in the synthetic sequence. wikipedia.org
Table 2.3.1: Typical Conditions for Sonogashira Coupling
| Component | Examples | Function | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation | acs.orgwikipedia.org |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction, part of the catalytic cycle | wikipedia.orgnih.gov |
| Base | Triethylamine (TEA), Diethylamine (DEA), Cs₂CO₃ | Neutralizes the hydrogen halide byproduct | organic-chemistry.orgwikipedia.org |
| Solvent | DMF, THF, Amines (e.g., TEA) | Solubilizes reactants | wikipedia.orgorganic-chemistry.org |
| Reactants | Aryl iodide/bromide, Terminal alkyne | Building blocks for the target molecule | wikipedia.org |
Sequential Functionalization Strategies
A sequential or stepwise approach is often necessary to control the synthesis of complex molecules with multiple reactive sites. For this compound, a logical strategy involves building the molecule in distinct stages to ensure the correct connectivity and avoid unwanted side reactions.
One such strategy would be to first synthesize an intermediate like N-(4-iodophenyl)prop-2-ynamide. This can be achieved by the acylation of 4-iodoaniline (B139537) with propioloyl chloride. In a subsequent, distinct step, the terminal ethynyl (B1212043) group is introduced onto the phenyl ring via a Sonogashira coupling reaction. This second step would couple the iodo-intermediate with a protected acetylene (B1199291), such as trimethylsilylacetylene. The final step would then be the deprotection of the silyl group to yield the target compound. This sequential approach offers greater control over the introduction of each functional group.
Advanced Synthetic Routes and Methodological Innovations
The field of organic synthesis is continually evolving, with the development of more efficient and sophisticated methods.
Multicomponent Reaction Development
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. organic-chemistry.org
While a specific MCR for the direct synthesis of this compound is not prominently documented, the development of such a one-pot procedure represents a significant methodological innovation. A hypothetical MCR could involve the simultaneous reaction of 4-ethynylaniline (B84093), a source for the propioloyl group (like propiolic acid with a coupling agent), and potentially other components under conditions that favor the desired amide bond formation and avoid polymerization or side reactions of the alkyne moieties. The design of such a reaction would be a challenging but rewarding endeavor in synthetic chemistry.
Chemo- and Regioselectivity Control in Complex Syntheses
The structure of this compound features two distinct terminal alkyne groups, presenting a challenge in chemoselectivity. One alkyne is part of an ynamide system, while the other is attached to a phenyl ring. The electronic nature of these two alkynes is different; the ynamide alkyne is electron-rich due to the nitrogen atom, making it susceptible to electrophilic attack at the β-carbon. orgsyn.orgresearchgate.net In contrast, the phenylacetylene (B144264) moiety is less polarized.
Achieving chemo- and regioselectivity in reactions involving this molecule is critical. For instance, in a subsequent functionalization step, one might want to react selectively at either the ynamide alkyne or the phenyl-bound alkyne. This can be achieved by carefully choosing reagents and reaction conditions. For example, metal-catalyzed reactions can often be directed by chelating groups. The amide portion of the ynamide could potentially act as a directing group, guiding a catalyst to the proximate alkyne. researchgate.net Furthermore, strategies to reverse the inherent regioselectivity of ynamide reactions, known as umpolung, can provide access to products that are not obtainable through conventional methods. researchgate.net Controlling these aspects is a hallmark of advanced synthetic chemistry, allowing for the precise construction of complex molecular architectures.
Reactivity and Transformation Pathways of N 4 Ethynylphenyl Prop 2 Ynamide
Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of criteria for reactions that are high-yielding, wide in scope, and generate products selectively and stereospecifically. acs.org The CuAAC reaction, which links an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring, is exceptionally robust and can be performed under various conditions. nih.gov For N-(4-ethynylphenyl)prop-2-ynamide, this reaction provides a powerful tool for molecular construction.
This compound possesses two alkyne groups with different electronic properties: the terminal ethynyl (B1212043) group on the phenyl ring and the internal alkyne of the ynamide moiety. This differentiation is crucial for its strategic application in synthesis. The terminal alkyne readily participates in the standard CuAAC reaction. mdpi.com In contrast, the ynamide's triple bond, being electron-deficient, exhibits different reactivity. While ynamides can participate in CuAAC reactions, the conditions can be modulated to achieve selectivity between the two sites. mdpi.comacs.org
The enhanced reactivity of terminal alkynes in CuAAC allows for the selective functionalization of the ethynylphenyl group while leaving the ynamide alkyne untouched. Conversely, specific conditions can be employed to target the ynamide functionality. This strategic, stepwise functionalization is key to building complex molecules from this single precursor. The ability to control the reaction site allows for a programmed approach to synthesis, where different molecular fragments can be introduced in a specific order.
The reaction of this compound with organic azides (R-N₃) via CuAAC leads to the regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. nih.govresearchgate.net When the terminal alkyne reacts, it forms a standard 1,4-diphenyl-1H-1,2,3-triazole linkage. researchgate.net
The reaction at the ynamide functionality is also highly regioselective, yielding 1-substituted 4-amino-1,2,3-triazoles. mdpi.comacs.org This process represents a significant expansion of the click chemistry concept, providing access to valuable amino-triazole structures. acs.org The reaction proceeds with high yields and excellent control over the isomer that is formed. mdpi.comacs.org
By employing one or two equivalents of an azide, or by using two different azides in a sequential manner, it is possible to generate mono-triazole or bis-triazole adducts. This allows for the creation of diverse molecular architectures, including symmetrical and unsymmetrical products, from a single starting scaffold.
Table 1: Exemplary CuAAC Reactions of this compound
| Reactant(s) | Alkyne Site Reacted | Product Type | Resulting Structure (Conceptual) |
| 1 eq. Benzyl Azide | Terminal Ethynyl | Mono-triazole | N-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)prop-2-ynamide |
| 1 eq. Benzyl Azide | Ynamide | Mono-triazole (4-amino) | 1-Benzyl-N-(4-ethynylphenyl)-1H-1,2,3-triazol-4-amine |
| 2 eq. Benzyl Azide | Both | Bis-triazole | N-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)-1-benzyl-1H-1,2,3-triazol-4-amine |
| 1 eq. Benzyl Azide, then 1 eq. Adamantyl Azide | Sequential | Unsymmetrical Bis-triazole | N-(4-(1-adamantyl-1H-1,2,3-triazol-4-yl)phenyl)-1-benzyl-1H-1,2,3-triazol-4-amine |
The dual reactivity of this compound makes it an ideal scaffold for the rapid generation of chemical libraries for applications in drug discovery and materials science. acs.org The orthogonality of the two alkyne groups allows for a combinatorial approach to synthesis. By reacting the scaffold with a diverse set of azides, a large and complex library of compounds can be synthesized efficiently. acs.org
For instance, a library of 10 different azides can be used to generate 10 unique mono-adducts at the terminal alkyne position. Each of these can then be reacted with the same set of 10 azides at the ynamide position, theoretically producing 100 distinct bis-triazole compounds. This modular approach is highly efficient and has been used to develop libraries of potential kinase inhibitors and other biologically active molecules. rsc.org
Cycloaddition Reactions
Beyond click chemistry, the alkynes in this compound can participate in a range of other cycloaddition reactions, further expanding its synthetic utility.
The compound this compound is a substrate for intramolecular dehydro-Diels-Alder (IDDA) type reactions. In these transformations, the molecule contains both a "diene" and a "dienophile" component, which can cyclize under thermal or catalytic conditions. Specifically, ynamide-ynes can undergo gold-catalyzed cycloisomerization to form complex polycyclic aromatic systems like benzo[b]carbazoles. acs.orgacs.orgresearchgate.netnih.gov
The reaction is proposed to proceed through the gold(I) catalyst coordinating to the ynamide, forming a reactive keteniminium ion intermediate. researchgate.net This is followed by a regioselective attack from the pendant alkyne moiety and subsequent benzannulation to yield the final, stable carbazole (B46965) product. acs.orgresearchgate.net This method is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. acs.orgnih.gov
Table 2: Gold-Catalyzed IDDA Reaction of Ynamide-Yne Systems
| Catalyst | Ynamide-Yne Substrate Type | Product Class | Key Reaction Features | Ref. |
| Au(I) complexes (e.g., PPh₃AuNTf₂) | N-Aryl ynamides with a tethered alkyne | Benzo[b]carbazoles | High efficiency, mild conditions, wide functional group tolerance. | acs.orgacs.org |
| [JohnPhosAu(NCMe)]SbF₆ | N-Aryl ynamides with a tethered alkyne | Benzo[b]carbazoles | Forms keteniminium intermediate, followed by cyclization and benzannulation. | researchgate.net |
Transition metal-catalyzed [2+2+2] cycloadditions are powerful, atom-economical methods for constructing highly substituted six-membered rings. nih.govacs.org this compound, as an alkynyl-ynamide, is an excellent substrate for such transformations. Rhodium catalysts are particularly effective in mediating these reactions. nih.govscirp.org
In a typical reaction, two alkyne units and a third unsaturated partner (the "enophile," which can be another alkyne) combine to form a benzene (B151609) or pyridine (B92270) ring. For a molecule like this compound, an intramolecular reaction can occur where the two alkyne units of the molecule cyclize with an external alkyne, nitrile, or other unsaturated molecule. acs.orgscirp.org The reaction can also be intermolecular, where the ynamide acts as one of the three components.
A notable example is the rhodium-catalyzed [2π + 2π + 2π]-cycloaddition of alkynyl-ynamides with carbon disulfide, which creates novel indolo-annulated thiopyranethiones in a single step. scirp.orgscirp.org The proposed mechanism for these rhodium-catalyzed reactions involves the oxidative cyclization of two alkyne units with the Rh(I) catalyst to form a rhodacyclopentadiene intermediate. nih.gov This intermediate then coordinates with the third unsaturated partner, followed by reductive elimination to release the final aromatic product. nih.gov The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst, ligands, and the electronic properties of the reactants. nih.govscirp.org
Hydroalkylation Reactions
Hydroalkylation reactions involving this compound are particularly significant, offering pathways to complex cyclic structures. These transformations typically proceed via metal catalysis, which activates the ynamide's alkyne moiety towards intramolecular attack.
Gold-Catalyzed Intramolecular Hydroalkylation Pathways
Gold catalysts, particularly cationic N-heterocyclic carbene (NHC)-gold complexes like [IPrAuNTf₂], have proven highly effective in mediating the intramolecular hydroalkylation of ynamides. acs.org In a process involving this compound and similar structures, the gold catalyst selectively activates the ynamide alkyne. This activation facilitates a cascade reaction, beginning with a acs.orgrsc.org-hydride shift and culminating in a cyclization event to produce highly substituted 2-amino-indenes. acs.orgacs.org
This transformation is efficient and proceeds under mild conditions, typically at room temperature in a solvent such as dichloromethane. acs.org The resulting indene (B144670) products are valuable scaffolds in medicinal chemistry and materials science. mdpi.com The presence of the terminal ethynyl group on the phenyl ring generally does not interfere with the selective activation of the ynamide alkyne, although protecting it via silylation can ensure reactivity is fully directed to the ynamide. acs.org The reaction demonstrates broad functional group tolerance, though it can be inhibited by the presence of other potential coordinating groups on the nitrogen, such as N-allyl or N-propargyl substituents. acs.org
Table 1: Comparison of Gold Catalyst Performance in Intramolecular Hydroalkylation Data derived from computational and experimental studies on related ynamide systems.
| Catalyst | Ligand Type | Observed Yield (NMR) | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| IPrAuNTf₂ | N-Heterocyclic Carbene (NHC) | 94% | 14.4 | acs.org |
| Ph₃PAuNTf₂ | Phosphine | 60% | Not specified | acs.org |
Role of Keteniminium Ion Intermediates
The mechanism of the gold-catalyzed intramolecular hydroalkylation is understood to proceed through a critical, highly reactive keteniminium ion intermediate. acs.orgmdpi.com The catalytic cycle begins with the coordination of the cationic gold complex to the ynamide's carbon-carbon triple bond. acs.org This π-activation generates the electrophilic gold-keteniminium ion. acs.org
Other Addition Reactions and Functionalization Studies
Beyond hydroalkylation, the activated alkyne of this compound is amenable to a range of other addition reactions, enabling diverse functionalization.
Nucleophilic Additions to the Activated Alkyne
The electron-deficient nature of the ynamide alkyne makes it an excellent Michael acceptor for various nucleophiles. researchgate.net This reactivity is a cornerstone of ynamide chemistry, allowing for the stereoselective formation of highly functionalized enamides. Common nucleophiles used in these 1,4-conjugate addition reactions include thiols, amines, and alcohols. researchgate.net
In a related context, ynamides can also act as nucleophiles themselves in reactions with electrophiles like aldehydes. For instance, the catalytic asymmetric addition of ynamides to aldehydes, often facilitated by a combination of a Lewis acid like zinc triflate and a chiral ligand such as N-methylephedrine, provides access to valuable N-substituted propargylic alcohols. The presence of the electron-withdrawing group on the ynamide nitrogen is crucial for modulating reactivity and preventing the side reactions often seen with more reactive ynamines.
Functionalization with Heteroatoms
The introduction of heteroatoms can be achieved through various addition and cycloaddition reactions. The polarization of the ynamide's triple bond facilitates its interaction with a wide array of reactants. For example, gold-catalyzed annulation reactions of related N-propargyl ynamides have shown that water can act as a nucleophile, leading to the formation of complex pyrrole (B145914) derivatives.
Furthermore, ynamides are known to participate in cycloaddition reactions that introduce heteroatoms into a new ring system. While specific studies on this compound are not detailed, the ynamide functional group is known to undergo [3+2] cycloadditions with azides (introducing nitrogen) or aminides (leading to oxazoles), often under copper, rhodium, or gold catalysis. These reactions highlight the utility of the ynamide moiety as a building block for constructing nitrogen- and oxygen-containing heterocycles.
Polymerization and Oligomerization Mechanisms
The structure of this compound, featuring two alkyne groups, suggests a potential for use as a monomer in polymerization reactions to form polyalkynes or related network polymers. However, ynamides are generally noted for being more resistant to spontaneous polymerization than their highly reactive ynamine counterparts, a stability imparted by the electron-withdrawing group on the nitrogen.
While specific studies detailing the polymerization or oligomerization of this compound are not widely reported in the surveyed literature, the presence of its di-alkyne structure makes it a candidate for such transformations. The polymerization of non-conjugated diynes is a known process, often achieved through transition-metal catalysis (e.g., using rhodium or other complex metal catalysts) via mechanisms like cyclopolymerization. acs.org These processes can create polymers with conjugated backbones and interesting material properties. The reactivity of the two distinct alkynes in this compound would need to be carefully controlled to achieve a desired polymer structure, as they are subject to different activation pathways, including transition-metal-catalyzed hydrofunctionalization and oxidative cyclization. researchgate.net
Alkyne Metathesis Polymerization Studies
Acyclic Diyne Metathesis (ADIMET) polymerization is a powerful method for the formation of polyalkynes. rsc.org This step-growth condensation polymerization proceeds via the catalytic scrambling of alkyne bonds. For a monomer like this compound, ADIMET polymerization would be expected to yield a conjugated polymer with a regular, repeating structure. The reaction is typically catalyzed by transition metal complexes, most commonly based on molybdenum or tungsten.
The proposed polymerization of this compound via ADIMET would proceed as illustrated below, producing a poly(en-yne-amide) and liberating ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion.
Proposed ADIMET Polymerization of this compound:
The properties of the resulting polymer, such as its molecular weight, polydispersity, and solubility, would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. While specific experimental data for the ADIMET polymerization of this compound is not extensively documented, analogous polymerizations of aromatic diynes suggest that high molecular weight polymers can be achieved.
| Parameter | Expected Outcome |
| Catalyst | Molybdenum or Tungsten alkylidyne complexes |
| Solvent | Toluene, Chlorobenzene |
| Temperature | 80-120 °C |
| Polymer Structure | Poly(en-yne-amide) |
| Byproduct | Ethylene |
This table presents hypothetical conditions based on typical ADIMET polymerizations.
Oxidative Polymerization of Di-alkynes
The oxidative coupling of terminal alkynes, often referred to as Glaser-Hay coupling, provides an alternative pathway to conjugated polymers. This method involves the use of a copper(I) salt, an amine base, and an oxidant, typically oxygen. In the case of this compound, this reaction would lead to the formation of a polydiacetylene-based network.
The reaction proceeds through the formation of a copper(I) acetylide intermediate, which is then oxidized to generate a diacetylene linkage between monomer units. The resulting polymer would feature a backbone of repeating butadiyne units connected by the N-(4-phenyl)prop-2-ynamide linker.
Proposed Oxidative Polymerization of this compound:
The rigid, conjugated nature of the resulting polymer would likely impart interesting optical and electronic properties. The amide functionality within the polymer backbone could also facilitate inter- and intramolecular hydrogen bonding, influencing the polymer's morphology and properties.
| Parameter | Typical Conditions |
| Catalyst | Copper(I) chloride or bromide |
| Base | Pyridine, TMEDA (tetramethylethylenediamine) |
| Oxidant | Oxygen (air) |
| Solvent | Pyridine, Dichloromethane |
| Polymer Structure | Polydiacetylene with amide linkers |
This table illustrates common conditions for oxidative coupling of terminal alkynes.
Supramolecular Polymerization Principles
Supramolecular polymerization involves the self-assembly of monomeric units into polymeric chains through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. ucm.es The this compound molecule possesses key features that make it a candidate for forming supramolecular polymers.
The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust, directional hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or more complex, networked structures. Furthermore, the aromatic phenyl ring can participate in π-π stacking interactions, which would further stabilize the self-assembled polymer.
| Interaction Type | Participating Moiety |
| Hydrogen Bonding | Amide (N-H and C=O) |
| π-π Stacking | Phenyl ring |
| van der Waals | Entire molecule |
This table outlines the potential non-covalent interactions driving the supramolecular polymerization of this compound.
Advanced Applications of N 4 Ethynylphenyl Prop 2 Ynamide in Chemical Research
Integration in Materials Science
The distinct structural characteristics of N-(4-ethynylphenyl)prop-2-ynamide make it a prime candidate for the development of novel materials with tailored electronic and optical properties. The presence of two reactive alkyne terminals allows for its use as a monomer or cross-linking agent in polymerization reactions, leading to the formation of highly conjugated systems.
The extended π-conjugation possible through the polymerization of this compound makes it a promising precursor for organic semiconductors. The resulting poly(ethynylphenyl amide) structures would possess a highly ordered, conjugated backbone, a key requirement for efficient charge transport. While direct studies on polymers derived solely from this compound are not extensively documented, research on related poly(amide-imide)s (PAIs) demonstrates the potential of incorporating amide linkages into polymer backbones for high-performance applications. ntu.edu.twresearchgate.netnih.gov These PAIs exhibit excellent thermal stability, good solubility, and the ability to form transparent, flexible films, all desirable properties for optoelectronic devices. ntu.edu.twresearchgate.netnih.gov The introduction of the ethynyl (B1212043) groups in this compound offers the additional advantage of creating a more rigid and planar polymer structure, which could further enhance charge mobility.
The synthesis of such polymers can be envisioned through various polymerization techniques, including Sonogashira coupling, which is widely used for the formation of poly(phenylene ethynylene)s. The resulting materials are expected to have tunable band gaps and high charge carrier mobilities, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
| Potential Polymer Property | Inferred from Related Research | Significance in Optoelectronics |
| High Thermal Stability | Poly(amide-imide)s show 10% weight loss temperatures exceeding 530°C. ntu.edu.tw | Essential for device longevity and operational stability. |
| Good Solubility | Bulky side groups in PAIs enhance solubility in organic solvents. ntu.edu.tw | Facilitates solution-based processing for large-area device fabrication. |
| Film-Forming Capability | PAIs can be cast into transparent and flexible films. ntu.edu.twresearchgate.netnih.gov | Crucial for the development of flexible and transparent electronics. |
| Tunable Electronic Properties | The band gap of conjugated polymers can be tuned by modifying the monomer structure. | Allows for the optimization of materials for specific applications (e.g., light absorption in OPVs or emission color in OLEDs). |
Molecules containing ethynylphenyl groups are known to exhibit interesting fluorescent properties. Research on tris-ethynylphenyl-amine fluorophores has shown that these compounds can display high quantum yields and large Stokes shifts, making them suitable for applications in luminescent solar concentrators. researchgate.net The presence of the amide group in this compound can further influence its photophysical properties. Amide groups can participate in hydrogen bonding, which can lead to the formation of aggregates with unique emission characteristics, such as aggregation-induced emission (AIE).
The interaction of amides with amines has been shown to induce a "turn-on" fluorescence response in certain fluorogenic probes. researchgate.net This suggests that materials derived from this compound could be developed into fluorescent sensors for the detection of specific analytes. The dual alkyne functionality allows for the incorporation of this chromophoric unit into larger polymer structures or for its functionalization with other groups to fine-tune its emission properties.
| Fluorescent Property | Observed in Analogous Compounds | Potential Application |
| High Quantum Yield | Tris-ethynylphenyl-amine derivatives show quantum yields greater than 40%. researchgate.net | Bright and efficient light-emitting materials for displays and lighting. |
| Large Stokes Shift | Observed in tris-ethynylphenyl-amine fluorophores. researchgate.net | Minimizes self-absorption and enhances the efficiency of luminescent devices. |
| Aggregation-Induced Emission | A common phenomenon in molecules with restricted intramolecular rotation. | Development of solid-state emitters and sensitive bio-probes. |
| Fluorogenic Sensing | Amide-containing probes show fluorescence changes upon binding to amines. researchgate.net | Chemical sensors for environmental monitoring and diagnostics. |
The ability of this compound to act as a rigid linker makes it an excellent candidate for the development of polymer scaffolds for advanced materials. The terminal alkyne groups can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise and efficient construction of complex polymer architectures. mdpi.com This approach has been used to fabricate low-fouling surfaces by grafting antifouling polymers onto alkyne-functionalized substrates. mdpi.com
Similarly, this compound could be used to create well-defined, three-dimensional polymer networks. These networks could serve as scaffolds for tissue engineering, as supports for catalysts, or as the basis for molecularly imprinted polymers (MIPs). The rigidity of the this compound unit would impart mechanical stability to the scaffold, while the amide group could provide sites for specific interactions with other molecules. The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates for MIPs highlights the utility of amide-containing monomers in creating polymers with tailored recognition sites. google.commdpi.com
Contributions to Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions to build complex and functional molecular systems. The structure of this compound, with its hydrogen-bonding amide group and π-rich aromatic and alkyne moieties, makes it an ideal building block for the construction of supramolecular assemblies.
The amide group in this compound is capable of forming strong and directional hydrogen bonds, a key driving force for molecular self-assembly. This can lead to the formation of well-ordered structures such as tapes, sheets, or helical fibers. The self-assembly of molecules containing phenylene ethynylene units has been shown to result in liquid-crystalline order in aqueous solutions. ntu.edu.tw The interplay between hydrogen bonding from the amide groups and π-π stacking interactions from the phenyl and ethynyl groups could lead to the formation of highly organized, one- or two-dimensional nanostructures.
These self-assembled structures can exhibit emergent properties that are not present in the individual molecules. For example, the alignment of the chromophoric units within the assembly could lead to enhanced fluorescence or anisotropic conductivity. Furthermore, the specific recognition properties of the amide group could be exploited for the selective binding of other molecules, leading to applications in sensing and separation. The self-assembly of small organic molecules into luminophores has been explored for cancer theranostic applications. nih.gov
The alkyne groups of this compound can participate in host-guest interactions. While alkynes are not as commonly used as host functionalities as other groups, their ability to act as hydrogen bond acceptors and to participate in π-stacking interactions makes them interesting targets for molecular recognition. The interaction of acetylene (B1199291) with alkyne moieties in porous materials has been observed, demonstrating the potential for alkyne-alkyne interactions. psu.edu
More significantly, the terminal alkyne groups can be used to anchor this compound to larger host molecules or surfaces. For example, it could be incorporated into the structure of macrocycles like cyclodextrins or calixarenes to create novel host systems with tailored binding cavities. The rigid nature of the this compound unit could be used to create well-defined pockets for the selective encapsulation of guest molecules. The principles of host-guest chemistry are fundamental to many biological processes and are increasingly being used in the design of new materials and catalysts. researchgate.net
Formation of Mechanically Interlocked Molecular Architectures
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are characterized by components linked by mechanical bonds rather than covalent bonds. The synthesis of these intricate structures often relies on template-directed strategies, where non-covalent interactions guide the assembly of molecular precursors before the final covalent bond formation that locks the components together.
While direct examples of This compound in the synthesis of MIMs are not prominently documented, its structure, featuring two terminal alkyne groups, presents significant potential. The ethynyl and propiolamide (B17871) functionalities could participate in various "clipping" or "stoppering" reactions. For instance, the terminal alkynes are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, or oxidative acetylenic coupling reactions to form macrocycles.
Table 1: Potential Synthetic Routes for MIMs Incorporating this compound
| Synthetic Strategy | Role of this compound | Potential Outcome |
| "Clipping" Reaction | As a precursor to a macrocyclic component. | Formation of a nih.govcatenane where the diyne cyclizes around a template axle. |
| "Stoppering" Reaction | As a "thread" component in a pseudorotaxane. | Formation of a nih.govrotaxane after reaction of terminal alkynes with bulky groups. |
| Active Metal Template | The propiolamide nitrogen and alkyne could coordinate to a metal center. | Templated synthesis of a catenane or rotaxane. nih.gov |
The synthesis of catenanes has seen significant advancements through various strategic approaches, moving from inefficient statistical methods to highly efficient template-directed protocols. rsc.org These methods often utilize transition metals to orchestrate the assembly of macrocyclic precursors. nih.gov Similarly, the synthesis of rotaxanes can be achieved through methods like the CuAAC active template approach, where azide (B81097) and alkyne groups react to form the final interlocked structure. nih.gov One-pot synthesis methods have also been developed for creating nih.govrotaxanes, demonstrating the efficiency of modern synthetic strategies. sioc-journal.cn An unusual asymmetric nih.govcatenane has been prepared using templated acetylenic couplings, showcasing the versatility of alkyne-containing building blocks in MIM synthesis. rsc.org
Role in Catalysis and Ligand Design
The utility of a molecule in catalysis is intrinsically linked to its ability to coordinate with metal centers and influence their electronic and steric properties.
Ligand Scaffolds for Transition Metal Catalysis
The This compound molecule possesses several potential coordination sites, including the nitrogen atom of the amide and the two alkyne π-systems. These features could allow it to act as a ligand for various transition metals. The propiolamide moiety, in particular, is an interesting functional group that can influence the electron density at a metal center.
While specific transition metal complexes of This compound are not extensively reported, the broader class of ynamides has been shown to be valuable in transition metal catalysis. nih.govorgsyn.org The design of ligands is crucial for controlling the outcome of catalytic reactions, and the unique electronic properties of the ynamide functionality could be harnessed to develop novel catalysts.
Participation in Catalytic Cycles and Transformations
Ynamides are known to participate in a variety of transition metal-catalyzed tandem reactions, leading to the synthesis of complex nitrogen-containing heterocycles. nih.gov The polarized nature of the ynamide triple bond makes it susceptible to nucleophilic attack, a reactivity that is central to its role in many catalytic cycles. nih.gov
Table 2: Potential Catalytic Transformations Involving this compound
| Catalytic Reaction | Potential Role of the Compound | Expected Product Type |
| Cycloaddition Reactions | As a substrate with two reactive alkyne sites. | Polycyclic or heterocyclic structures. |
| C-H Functionalization | The aryl C-H bonds could be activated by a coordinated metal. | Functionalized aromatic compounds. |
| Polymerization | The terminal alkynes could undergo polymerization. | Conjugated polymers with amide functionalities. |
Transition metal-catalyzed reactions of ynamides often proceed through intermediates like metal carbenes or keteniminium ions. orgsyn.org These reactive species can then undergo a range of subsequent transformations, enabling the construction of diverse molecular architectures. nih.gov
Design Principles for Chemical Sensors Based on Click Chemistry
Click chemistry, particularly the CuAAC reaction, has become a powerful tool for the surface functionalization of materials and the construction of sensors due to its high efficiency, specificity, and biocompatibility. nih.govrsc.orgnih.gov
Surface Functionalization of Nanomaterials via Click Chemistry
The two terminal alkyne groups of This compound make it an ideal candidate for surface modification of azide-functionalized nanomaterials. This bifunctionality allows for the potential cross-linking of materials or the subsequent attachment of other functional molecules.
The process would typically involve:
Preparation of a nanomaterial (e.g., polymer nanoparticles, exosomes, or metal surfaces) with surface-exposed azide groups. nih.govrsc.orgmdpi.com
Reaction of the azide-functionalized surface with This compound under standard CuAAC conditions (a copper(I) catalyst and a reducing agent). nih.gov
This would result in the covalent attachment of the molecule to the surface via a stable triazole linkage. nih.gov The remaining terminal alkyne would then be available for further "clicking" with other azide-containing molecules, enabling the creation of multifunctional surfaces.
Construction of Nanosensors for Biochemical Assays (Methodological Focus)
The construction of nanosensors often involves the immobilization of a recognition element and a signaling unit onto a nanostructured platform. The bifunctional nature of This compound could be leveraged in a modular approach to sensor design.
Methodological Approach:
Platform Functionalization: A nanoparticle or electrode surface is first functionalized with azide groups.
Linker Attachment: This compound is attached to the surface via one of its alkyne groups using click chemistry.
Sensing Element Immobilization: A biorecognition element (e.g., an azide-modified antibody, enzyme, or DNA strand) is then "clicked" onto the remaining terminal alkyne of the immobilized linker.
Signal Generation: The phenyl ring and amide group of the linker itself could potentially participate in the signaling mechanism (e.g., through fluorescence quenching or electrochemical changes upon binding of the target analyte to the biorecognition element).
This modular approach allows for the systematic assembly of the nanosensor components, with the triazole linkages providing robust and stable connections.
Spectroscopic and Analytical Methodologies for Research on N 4 Ethynylphenyl Prop 2 Ynamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of ynamide chemistry, providing profound insights into reaction pathways and the structures of transient intermediates and final products.
In the synthesis and subsequent reactions of ynamides, NMR spectroscopy is pivotal for structural confirmation. For instance, in reactions involving the synthesis of complex N-aryl ynamides, both ¹H and ¹³C NMR are used to characterize the final products. nih.gov Mechanistic studies often focus on identifying short-lived intermediates. A common intermediate in ynamide reactions is the keteniminium ion, which is formed through the activation of the ynamide. nih.gov While often too reactive for direct observation by standard NMR, its formation can be inferred from the final products.
In related syntheses, such as the formation of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides, key intermediates have been successfully isolated and characterized. One such study identified and confirmed the structure of a racemic 2-acetyl-N-phenylpent-4-enamide/-ynamide intermediate using NMR and mass spectrometry before it proceeded to the final product. nih.gov This type of direct characterization provides concrete evidence for proposed reaction pathways.
Table 1: Representative ¹H and ¹³C NMR Data for a Generic N-Aryl Ynamide Moiety (Note: As specific data for N-(4-ethynylphenyl)prop-2-ynamide is not publicly available, this table represents typical chemical shifts for the core functional groups based on related structures.)
| Atom | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
| Acetylenic H (prop-2-ynamide) | 2.0 - 3.0 | Not Applicable |
| Acetylenic C (C≡CH) | Not Applicable | 70 - 80 |
| Acetylenic C (N-C≡C) | Not Applicable | 80 - 90 |
| Aromatic H (phenyl ring) | 7.0 - 8.0 | Not Applicable |
| Aromatic C (phenyl ring) | Not Applicable | 115 - 140 |
| Amide N-H | 7.5 - 9.0 | Not Applicable |
This interactive table summarizes the expected NMR signal regions for the key functional groups in a molecule like this compound.
Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms during a reaction, thereby providing definitive mechanistic insights. In the context of ynamide chemistry, these experiments have been crucial in verifying proposed reaction pathways. nih.govnih.gov
For example, to investigate the mechanism of a gold-catalyzed intramolecular hydroalkylation of ynamides, a ynamide substrate was synthesized with deuterium specifically placed at the benzylic position. nih.gov The reaction was then carried out, and the position of the deuterium atom in the final indene (B144670) product was analyzed. This analysis confirmed that the reaction proceeds via a nih.govresearchgate.net-hydride shift, as the deuterium atom had migrated to the expected position. The synthesis of the labeled ynamide itself is a multi-step process, often starting from a commercially available precursor which undergoes reduction with a deuterated reagent like deuterated trifluoroacetic acid and triethylsilane. nih.gov
In another study focused on ynamide-mediated peptide bond formation, a deuterated ynamide was reacted with benzoic acid. The analysis of the resulting products helped to provide a deeper understanding of the activation step of the carboxylic acid by the ynamide. acs.org These experiments are definitive, as the presence and location of deuterium can be unambiguously identified using NMR spectroscopy or mass spectrometry, providing clear evidence for or against a proposed mechanism.
Mass Spectrometry (MS) for Structural Confirmation and Reaction Monitoring
Mass spectrometry is a fundamental technique used alongside NMR to confirm the molecular weight and elemental composition of newly synthesized ynamides and their reaction products. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the molecular formula of a compound, confirming that the desired product has been formed.
In mechanistic studies, MS is used to identify reaction intermediates and products. For example, in the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides, mass spectrometry was used in conjunction with NMR to characterize a key reaction intermediate, validating its structure. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Result | Information Gained |
| Molecular Ion Peak [M]⁺ | m/z = 181.0684 | Confirms the molecular weight and elemental composition (C₁₂H₉NO). |
| Fragmentation | Fragments corresponding to loss of CO, C₂H, or other small moieties. | Provides structural information about the connectivity of the molecule. |
This interactive table outlines the anticipated high-resolution mass spectrometry results for the target compound, which are essential for its unambiguous identification.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for monitoring the progress of a reaction. In the study of this compound, IR spectroscopy would be used to confirm the presence of the key alkyne and amide groups.
The disappearance of the starting material's characteristic peaks and the appearance of the product's peaks can be tracked in real-time using in situ IR spectroscopy. acs.org For example, in the synthesis of an ynamide from an amide and an alkynyl bromide, one could monitor the disappearance of the N-H stretch of the starting amide and the appearance of the characteristic ynamide C≡C stretch.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (Amide) | Stretching | 3250 - 3350 |
| C≡C-H (Terminal Alkyne) | C-H Stretching | ~3300 |
| C≡C (Ynamide) | Stretching | 2200 - 2260 |
| C≡C (Terminal Alkyne) | Stretching | 2100 - 2140 |
| C=O (Amide) | Stretching | 1650 - 1690 |
This interactive table highlights the key IR absorption bands that would be expected for this compound, allowing for quick functional group identification.
Chromatographic Techniques in Synthesis and Purification Research
Chromatographic methods are essential for the isolation and purification of ynamides from reaction mixtures. Due to the stability of many ynamides, they can be readily purified using standard chromatographic techniques. nih.gov
Column chromatography using silica (B1680970) gel is the most common method for the purification of ynamides on a laboratory scale. nih.gov The development of a suitable method involves selecting an appropriate solvent system (eluent) that provides good separation between the desired product and any unreacted starting materials or byproducts.
The process begins with monitoring the reaction using Thin-Layer Chromatography (TLC) to determine the retention factor (Rf) of the components. nih.gov A solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is chosen to achieve an Rf value for the product that is typically in the range of 0.2-0.4 for optimal separation on a column. Once a suitable solvent system is identified via TLC, it is applied to a larger scale column chromatography separation to yield the pure ynamide.
X-ray Crystallography for Solid-State Structural Investigations (If applicable to derivatives or complexes)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. While there are no publicly available crystal structures of this compound itself, this methodology would be highly valuable for the unambiguous structural determination of its derivatives or any crystalline complexes it may form.
Should a suitable single crystal of a derivative of this compound be obtained, X-ray diffraction analysis would yield a wealth of structural data. This includes bond lengths, bond angles, and torsion angles, which would definitively confirm the molecular connectivity and conformation in the solid state. For instance, analysis of a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, revealed detailed information about its molecular geometry and the stabilizing intermolecular interactions. researchgate.neteurjchem.com
Furthermore, the crystal packing of the molecules can be analyzed to understand the nature and extent of non-covalent interactions, such as hydrogen bonding and π-π stacking. In the case of this compound derivatives, the presence of the amide N-H group, the carbonyl oxygen, and the two alkyne moieties provides potential sites for hydrogen bonding and other intermolecular interactions, which would play a crucial role in the solid-state architecture.
Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.350 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment. Actual values would be specific to the crystalline derivative being studied.
The detailed structural insights gained from X-ray crystallography are invaluable for understanding structure-property relationships and for the rational design of new materials and molecules with specific functions.
Theoretical and Computational Studies of N 4 Ethynylphenyl Prop 2 Ynamide
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. It is frequently used to elucidate complex reaction mechanisms, providing detailed information about the energy changes that occur as reactants are converted into products.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. The calculated energy difference between the reactants and a transition state is the activation energy, a key factor determining the reaction rate.
In a study on the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides, which are structurally related to N-(4-ethynylphenyl)prop-2-ynamide, DFT calculations were employed to understand the reaction pathway. wikipedia.org The reaction involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglongdom.org Researchers computed the Gibbs free energy (ΔG) profile to assess the thermodynamic feasibility of the proposed steps. wikipedia.org The process begins with the deprotonation of an acetoacetanilide (B1666496) by a base, creating a more nucleophilic enolate intermediate. nih.gov This intermediate then attacks an electrophile like propargyl bromide. nih.gov
The energy profile reveals the relative stabilities of intermediates and the energy barriers for each step. For instance, the study identified two key transition states, TS-I and TS-II, and confirmed that the pathway leading to the final product was energetically favorable. wikipedia.org Intrinsic Reaction Coordinate (IRC) analysis was also performed to confirm that the identified transition states correctly connect the reactants and products along the reaction coordinate. wikipedia.orglongdom.org
Table 1: Illustrative Gibbs Free Energy Profile for a Related N-Aryl Ynamide Synthesis This table is based on findings for the synthesis of 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides and illustrates the type of data generated via DFT calculations.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| 1 | Reactants (Acetoacetanilide + Base) | 0.0 |
| 2 | Intermediate (INT-Ia) | Lower than reactants |
| 3 | Transition State (TS-I) | Activation Energy Barrier |
| 4 | Intermediate Product (3) | Lower than TS-I |
| 5 | Intermediate (INT-IIa) | Lower than Intermediate 3 |
| 6 | Transition State (TS-II) | Activation Energy Barrier |
| 7 | Final Product (5) | Most stable species |
Source: Adapted from data presented in studies on pro-chiral N-aryl ynamides. wikipedia.org
DFT calculations provide a quantitative basis for understanding why reactions proceed in a certain way. For molecules containing multiple reactive sites, such as this compound with its two alkyne groups and an amide linkage, DFT can predict which site is more likely to react. This is often achieved by analyzing the distribution of electron density and molecular orbitals.
For example, in the synthesis of related N-aryl ynamides, a key question was why the reaction occurs at the active methylene (B1212753) carbon (C-alkylation) rather than the amide nitrogen (N-alkylation). nih.gov DFT calculations, including analysis of the electrostatic potential (ESP) surfaces, can visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby identifying the most probable sites for attack. wikipedia.org The calculations showed that the pathway involving C-alkylation was kinetically and thermodynamically more favorable than N-alkylation. nih.gov
Furthermore, studies comparing the reactivity of ynamides and simple alkynes have used DFT to rationalize the observed regioselectivity in radical cyclization reactions. nih.govnih.gov These calculations can explain why, in some cases, a typically less reactive simple alkyne might react preferentially over a more electron-rich ynamide, by comparing the activation barriers for the different possible reaction pathways. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions
While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a detailed picture of conformational changes and intermolecular interactions. researchgate.net
For a molecule like this compound, MD simulations would be invaluable for understanding its flexibility, preferred shapes (conformations) in different environments (e.g., in solution or in a polymer matrix), and how it interacts with neighboring molecules. nih.gov The amide bond, phenyl ring, and ethynyl (B1212043) groups can all rotate, leading to a complex conformational landscape. MD can explore this landscape to identify the most stable or populated conformations. nih.govresearchgate.net
MD is also the primary tool for studying supramolecular interactions, which are non-covalent forces that govern how molecules assemble into larger structures. In related amide-containing crystal structures, researchers have identified key interactions like N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions involving the aromatic ring and alkyne groups. wikipedia.orgnih.gov MD simulations can model the formation and breaking of these bonds in a dynamic system, revealing how they contribute to the stability of a crystal lattice or a self-assembled polymer. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Material Performance Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or material performance. wikipedia.orglibretexts.org These models are powerful predictive tools in modern chemical design. longdom.org
The foundation of a QSAR model is the generation of molecular descriptors. longdom.orglibretexts.org For a series of derivatives of this compound, these descriptors would be calculated for each molecule and would fall into several categories:
Electronic Descriptors: These describe the electron distribution, such as partial atomic charges, dipole moment, and orbital energies (HOMO/LUMO). They are crucial for modeling reactivity.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific parameters like Verloop's sterimol parameters which quantify the dimensions of substituents. nih.gov
Hydrophobic Descriptors: These, like the partition coefficient (log P), quantify the molecule's affinity for nonpolar environments, which can be critical for solubility and interactions in a polymer blend.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, encoding information about branching and connectivity.
Once these descriptors are calculated for a set of molecules with known reactivity (the "training set"), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. nih.govnih.gov The goal is to find the combination of descriptors that best predicts the observed activity. nih.govlibretexts.org
Table 2: Conceptual Workflow for a QSAR Study
| Step | Description | Example for this compound Derivatives |
| 1. Data Set Selection | Synthesize and test a series of related compounds for a target property. | Create derivatives with different substituents (e.g., -CH₃, -Cl, -NO₂) on the phenyl ring and measure their polymerization rate. |
| 2. Descriptor Calculation | Compute electronic, steric, and other descriptors for each molecule. | Calculate Hammett parameters (σ), molar refractivity (CMR), and logP for each derivative. |
| 3. Model Construction | Use statistical methods to correlate descriptors with the measured property. | Develop an equation: Reactivity = c₀ + c₁(σ) + c₂ (CMR) + ... |
| 4. Model Validation | Test the model's predictive power using an external set of compounds or statistical cross-validation. | Use the equation to predict the reactivity of new, unsynthesized derivatives. |
The ultimate goal of QSAR is predictive modeling. wikipedia.orgnih.gov A validated QSAR model can be used to screen virtual libraries of potential derivatives before any synthetic work is undertaken. nih.gov For this compound, this could be applied to design new monomers for advanced polymers.
For instance, if the goal is to create a polymer with a higher thermal stability, a QSAR model could be developed that links molecular descriptors to the decomposition temperature of the resulting polymers. Researchers could then computationally design a vast number of new derivatives of this compound by varying substituents on the phenyl ring. The QSAR model would predict the thermal stability of the polymer that each virtual monomer would form. This allows chemists to focus their synthetic efforts only on the most promising candidates, dramatically accelerating the materials discovery process. nih.gov
Analysis of Electronic Structure and Bonding
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, computational methods allow for a detailed exploration of how electrons are distributed across the molecule and how this distribution influences its properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the outcome of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and its electronic and optical properties.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level indicates a greater propensity to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, computational calculations, would be required to determine the precise energies of the HOMO, LUMO, and the resulting energy gap. Such a study would reveal the localization of these frontier orbitals. It is anticipated that the HOMO would be distributed over the electron-rich regions of the molecule, such as the phenyl ring and the amide linkage, while the LUMO would likely be centered on the electron-deficient acetylenic groups.
A hypothetical data table for the FMO analysis of this compound is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Charge Distribution and Polarization Effects
The distribution of electron density within a molecule is rarely uniform. Differences in the electronegativity of atoms lead to a polarized charge distribution, creating regions that are electron-rich (negative) and electron-poor (positive). This charge distribution can be visualized through a molecular electrostatic potential (MEP) map, where different colors represent varying electrostatic potentials.
In this compound, the nitrogen and oxygen atoms of the amide group are highly electronegative and are expected to pull electron density towards themselves, resulting in a partial negative charge. The hydrogen atom of the amide group and the hydrogen atoms of the ethynyl groups are likely to carry partial positive charges. The phenyl ring, with its delocalized π-electron system, will also exhibit a complex charge distribution influenced by the attached ethynyl and amide functional groups.
Understanding these polarization effects is crucial for predicting how the molecule will interact with other molecules, including solvents and reagents. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.
A hypothetical data table summarizing the calculated atomic charges on key atoms of this compound is provided below. These values, typically derived from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the charge distribution.
| Atom | Charge (e) |
| O (carbonyl) | -0.55 |
| N (amide) | -0.40 |
| C (carbonyl) | +0.60 |
| H (amide) | +0.35 |
Conclusion and Future Research Directions
Summary of Key Research Findings
Research directly focused on N-(4-ethynylphenyl)prop-2-ynamide is limited in the public domain. However, the broader class of ynamides, to which it belongs, has been the subject of extensive investigation. Ynamides are characterized by a nitrogen atom attached to an acetylenic carbon, with an electron-withdrawing group on the nitrogen which enhances their stability compared to the more reactive ynamines. This unique structural feature provides a balance of stability and reactivity, making them versatile building blocks in organic synthesis.
Key findings in the field of ynamide chemistry that are relevant to this compound include their synthesis, which is often achieved through copper-catalyzed cross-coupling reactions. orgsyn.org The reactivity of the ynamide functional group is rich and varied, participating in transition metal-catalyzed, ionic, radical, and photoredox-mediated processes. mdpi.com These reactions often lead to the formation of nitrogen-containing heterocyclic compounds, which are significant motifs in natural products and pharmaceuticals. sioc-journal.cn The presence of both an electrophilic and nucleophilic center in the ynamide moiety facilitates various ring-forming reactions. sioc-journal.cn
Unexplored Reactivity Pathways and Synthetic Opportunities
The bifunctional nature of this compound, possessing both a terminal alkyne and a propynamide group, presents a wealth of unexplored reactivity pathways.
Intramolecular Cyclization: The molecule is primed for intramolecular cyclization reactions. Under thermal or metal-catalyzed conditions, the terminal ethynyl (B1212043) group could potentially react with the propynamide moiety to form novel polycyclic aromatic or heterocyclic systems. The feasibility of such reactions is supported by studies on related diynes and enynes.
"Click" Chemistry: The terminal alkyne is a suitable handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This would allow for the straightforward conjugation of this compound to a wide array of molecules, including polymers, biomolecules, and surfaces, to introduce the ynamide functionality for further transformations.
Polymerization: Both the terminal alkyne and the propynamide group are amenable to polymerization. The terminal alkyne could undergo polymerization through various methods, including transition metal catalysis or thermal initiation, to produce polyacetylene-based materials. The propynamide moiety could also potentially be involved in polymerization reactions, leading to novel polymer architectures with unique electronic and physical properties. The synthesis of other functionalized polyacetylenes has been reported, suggesting this is a viable area for exploration. elsevierpure.com
Diels-Alder and Other Cycloadditions: The internal alkyne of the propynamide group could serve as a dienophile in Diels-Alder reactions, providing access to complex, three-dimensional structures. Other cycloaddition reactions involving this functionality could also be explored.
Emerging Applications in Advanced Materials and Catalysis
The unique electronic and structural features of this compound suggest its potential for use in advanced materials and catalysis.
Conducting Polymers: As a derivative of ethynylphenylamine, polymers derived from this compound could exhibit interesting electronic properties, such as electrical conductivity. The extended π-conjugation in such polymers could be tuned by controlling the polymerization conditions and by post-polymerization modifications.
Organic Electronics: The structural motifs accessible from this compound, such as oligo- and poly-thiophenes, are of interest in organic electronics for applications in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) cells. The ynamide functionality can be a useful tool for constructing such π-conjugated systems. mdpi.com
Ligand Development: The ynamide nitrogen and the two alkyne functionalities offer multiple coordination sites for metal ions. This suggests that this compound and its derivatives could be explored as novel ligands for catalysis, potentially enabling new types of asymmetric transformations.
Challenges and Perspectives for this compound Research
The primary challenge in the study of this compound is the current lack of dedicated research on this specific compound. While the general chemistry of ynamides provides a strong foundation, the specific reactivity and properties of this bifunctional molecule need to be systematically investigated.
Key challenges include:
Selective Reactivity: A significant challenge and opportunity lies in controlling the selective reactivity of the two different alkyne groups. Developing reaction conditions that allow for the independent functionalization of the terminal alkyne and the propynamide alkyne will be crucial for its use as a versatile building block.
Synthesis and Scale-up: While general methods for ynamide synthesis exist, optimizing a high-yielding and scalable synthesis for this compound will be an important first step for any further studies.
Characterization of Derivatives and Polymers: Thorough characterization of any new compounds or polymers derived from this compound will be essential to understand their structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
